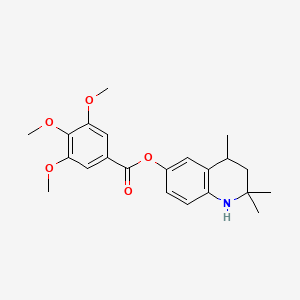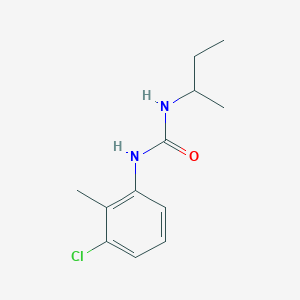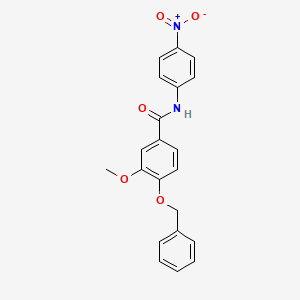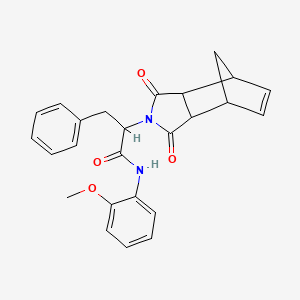![molecular formula C15H25NO3 B4100498 N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4100498.png)
N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Übersicht
Beschreibung
The compound “N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions . The molecule also contains a carboxamide group, which is a versatile function amenable to various transformations .
Synthesis Analysis
The synthesis of similar compounds involves the use of triethylamine promoted cycloaddition reaction of phenacylmalonitriles and o-hydroxychalcones in ethanol at room temperature . This reaction gives multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2,6-dioxabicyclo[2.2.1]heptane core skeleton . This core is a common feature in many bioactive natural products and drug candidates . The compound also contains a methoxypropyl group and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving similar compounds are typically promoted by triethylamine and involve cycloaddition reactions of phenacylmalononitriles . The number of aza nitrogen atoms and NO2 groups are two important factors for improving the heat of formation (HOF), density, and detonation properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied theoretically. The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface . The bond dissociation energies (BDE) values are between 86.95 and 179.71 kJ mol−1 .Zukünftige Richtungen
The future directions for compounds with similar structures involve the design of new high-energy density compounds (HEDCs). These compounds have attracted much attention because of their excellent detonation properties and extensive applications for modern military and civil purposes . Especially, compounds with better detonation properties than the famous caged nitramine CL-20 are of particular interest .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-13(2)14(3)6-7-15(13,10-11(14)17)12(18)16-8-5-9-19-4/h5-10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTAZZZFELIZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCCCOC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-4-(cyclopentyloxy)-5-methoxybenzyl]-1-phenylethanamine hydrochloride](/img/structure/B4100415.png)
![2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4100417.png)
![[1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4100435.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methyl-1H-benzimidazol-1-yl)pyrrolidine-2,5-dione](/img/structure/B4100440.png)
![2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4100444.png)
![Ethyl 4-({[1-benzyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4100446.png)


![2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE](/img/structure/B4100458.png)
![7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4100470.png)

![10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4100499.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B4100506.png)
